methyl (2E)-2-(1-phenylpentylidene)hydrazinecarboxylate
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Overview
Description
Methyl 2-(1-phenylpentylidene)hydrazinecarboxylate is an organic compound with the molecular formula C13H18N2O2 It is a hydrazine derivative, characterized by the presence of a hydrazinecarboxylate group attached to a phenylpentylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-phenylpentylidene)hydrazinecarboxylate typically involves the condensation of methyl hydrazinecarboxylate with 1-phenylpentan-1-one. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for methyl 2-(1-phenylpentylidene)hydrazinecarboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-phenylpentylidene)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinecarboxylate group to other functional groups, such as amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-(1-phenylpentylidene)hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the field of oncology or neurology.
Industry: Its chemical properties make it useful in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl 2-(1-phenylpentylidene)hydrazinecarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazinecarboxylate group. This interaction can modulate various biochemical pathways, leading to the observed effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-phenylpropylidene)hydrazinecarboxylate
- Methyl 2-(1-phenylbutylidene)hydrazinecarboxylate
- Methyl 2-(1-phenylhexylidene)hydrazinecarboxylate
Uniqueness
Methyl 2-(1-phenylpentylidene)hydrazinecarboxylate is unique due to its specific phenylpentylidene moiety, which imparts distinct chemical and physical properties. This uniqueness allows for specific interactions in chemical reactions and potential biological activities that may not be observed with similar compounds.
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl N-[(E)-1-phenylpentylideneamino]carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-3-4-10-12(14-15-13(16)17-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,15,16)/b14-12+ |
InChI Key |
WUBGKTQMZBNSCB-WYMLVPIESA-N |
Isomeric SMILES |
CCCC/C(=N\NC(=O)OC)/C1=CC=CC=C1 |
Canonical SMILES |
CCCCC(=NNC(=O)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
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